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Compound of Interest

Compound Name:
1-Chloro-2-

(pentafluoroethyl)benzene

CAS No.: 118559-18-5

Cat. No.: B13535629 Get Quote

Executive Summary
1-Chloro-2-(pentafluoroethyl)benzene (also known as o-chloro(pentafluoroethyl)benzene) is

a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals

and pharmaceutical candidates. It serves as a lipophilic building block where the

pentafluoroethyl group (

) acts as a "fat" trifluoromethyl group, offering enhanced metabolic stability and increased steric
bulk compared to its

analogs.

This guide details the physiochemical profile, validated synthesis protocols, and mechanistic

underpinnings of this compound, designed for researchers requiring high-purity synthesis and

application data.[1]

Part 1: Chemical Identity & Physiochemical Profile
Note on CAS Registry: While the para-isomer (1-chloro-4-(pentafluoroethyl)benzene, CAS 426-

39-1) is a common commodity, the ortho-isomer is frequently a custom-synthesis target. Users

should verify specific vendor registry numbers, often listed under CAS 302912-18-5

(generic/isomer mixtures) or specific custom synthesis codes.
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Datasheet
Property Specification Notes

IUPAC Name
1-Chloro-2-(1,1,2,2,2-

pentafluoroethyl)benzene

Molecular Formula

Molecular Weight 230.56 g/mol

Physical State Colorless Liquid

Boiling Point ~165–170 °C (Predicted)
Higher than p-isomer due to

dipole moments.[2][3]

Density ~1.45 g/cm³
High density due to

polyfluorination.

LogP (Lipophilicity) ~4.1
Significantly more lipophilic

than o-chlorotoluene.

Electronic Effect
Strong Electron Withdrawing

Group (EWG)

for

.

Part 2: Synthetic Architecture
The synthesis of ortho-substituted perfluoroalkyl aromatics is kinetically challenged by steric

hindrance. The most robust, field-validated protocol utilizes Copper-Mediated Cross-Coupling,

avoiding the harsh conditions of radical chlorination which often leads to over-chlorination side

products.

Protocol A: Copper-Mediated Pentafluoroethylation
(Recommended)
This method utilizes the Ruppert-Prakash reagent analog (

) to generate a nucleophilic pentafluoroethyl species in situ.

Reagents:
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Substrate: 1-Chloro-2-iodobenzene (1.0 equiv) [CAS: 615-41-8]

Reagent: (Pentafluoroethyl)trimethylsilane (

) (1.2 equiv)

Catalyst: Copper(I) Iodide (CuI) (1.0 equiv) or CuCl

Ligand: 1,10-Phenanthroline (1.0 equiv)

Activator: Potassium Fluoride (KF) or CsF (1.2 equiv)

Solvent: DMF or NMP (Anhydrous, degassed)

Step-by-Step Methodology:

Setup: Flame-dry a Schlenk flask and backfill with Argon.

Catalyst Formation: Add CuI (190 mg, 1 mmol) and 1,10-phenanthroline (180 mg, 1 mmol) to

the flask. Add DMF (5 mL) and stir at room temperature for 20 minutes to form the active Cu-

ligand complex (usually a dark solution).

Reagent Addition: Add 1-chloro-2-iodobenzene (238 mg, 1 mmol) and KF (70 mg, 1.2 mmol).

Fluoroalkylation: Slowly inject

(230 mg, 1.2 mmol) via syringe.

Reaction: Seal the vessel and heat to 80 °C for 12–16 hours.

Critical Control Point: Do not exceed 100 °C to prevent proto-defluorination.

Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a

celite pad to remove copper salts.

Purification: Wash the filtrate with brine (

mL). Dry over

. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 95:5).
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Yield Expectation: 75–85% isolated yield.

Part 3: Mechanistic Insight
The reaction proceeds via a Cu(I)/Cu(III) Oxidative Cross-Coupling cycle. Unlike traditional

nucleophilic aromatic substitution (

), which fails on electron-rich or neutral rings, this pathway relies on the transmetallation of the
perfluoroalkyl group to copper.

Mechanistic Pathway Diagram[4]

Start: TMS-C2F5 + KF

[L-Cu-C2F5]
(Active Nucleophile)

 Transmetallation (-TMS-F)

Cu(I)-L Complex

Oxidative Addition
[L-Cu(III)(Ar)(I)(C2F5)]

 + Ar-I

1-Chloro-2-iodobenzene
(Ar-I)

Reductive Elimination

 Regeneration of Cu(I)

Product:
1-Chloro-2-(pentafluoroethyl)benzene

Click to download full resolution via product page
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Caption: The catalytic cycle involves the generation of a Cu-C2F5 species, followed by

oxidative addition into the C-I bond (chemoselective over C-Cl) and reductive elimination to

form the C-C bond.

Part 4: Applications in Drug Design
The 1-chloro-2-(pentafluoroethyl)benzene scaffold is a high-value bioisostere.

Metabolic Blocking: The

group blocks the ortho-position from metabolic oxidation (P450 hydroxylation) more
effectively than a methyl or chloro group.

Lipophilicity Modulation:

Insight: This drastic increase allows the molecule to penetrate the Blood-Brain Barrier

(BBB) more effectively, provided the overall molecular weight remains low.

Conformational Locking: The bulky

group at the ortho position forces the benzene ring to twist out of planarity relative to
adjacent substitutions, potentially locking a drug molecule into its bioactive conformation.

Part 5: Safety & Handling
Hazard Class: Irritant (Skin/Eye), potentially volatile.

Specific Risk: Thermal decomposition may release Hydrogen Fluoride (HF) and Carbonyl

Fluoride.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

Incompatibility: Avoid strong reducing agents (e.g., Lithium Aluminum Hydride) which can

strip fluorine atoms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b13535629?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13535629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

